molecular formula C4H3BrClN3 B110590 3-Amino-4-bromo-6-chloropyridazine CAS No. 446273-59-2

3-Amino-4-bromo-6-chloropyridazine

Cat. No. B110590
M. Wt: 208.44 g/mol
InChI Key: FGOWNGCSUSKHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09029409B2

Procedure details

To a solution of 6-chloropyridazin-3-amine (16 g, 0.124 mol, Preparation #25) in methanol (200 mL) was added NaHCO3 (20.84 g, 0.24 mols). The reaction mixture was stirred for 30 min at RT and bromine (19.6 g, 0.124 mol, Spectrochem) added drop wise. Then reaction mixture was stirred for another 16 h and concentrated under vacuum. Crude material obtained was purified using silica gel column chromatography by eluting with 50% EtOAc in hexane to afford 4-bromo-6-chloropyridazin-3-amine 12 g (46%) as brown solid. 1H NMR (400 MHz, DMSO) δ 7.548 (s, 1H), 5.341 (br s, 2H); MS m/z=208.0 M+H+;
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1.C([O-])(O)=O.[Na+].[Br:14]Br>CO>[Br:14][C:4]1[CH:3]=[C:2]([Cl:1])[N:7]=[N:6][C:5]=1[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)N
Name
Quantity
20.84 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
19.6 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 min at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for another 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Crude material obtained
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
by eluting with 50% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(N=NC(=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.